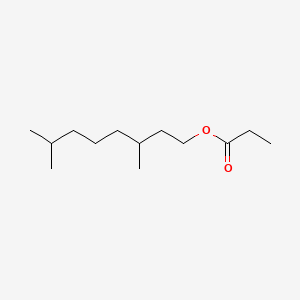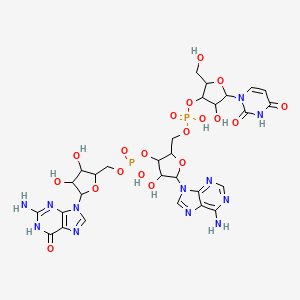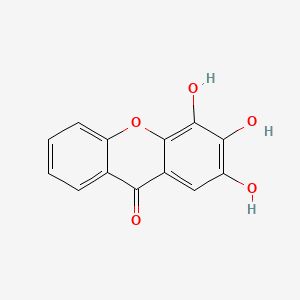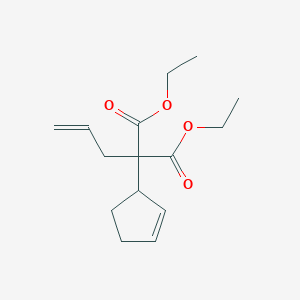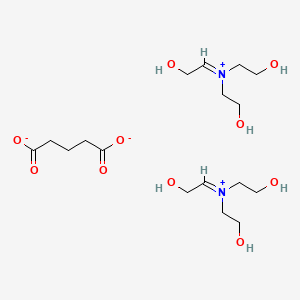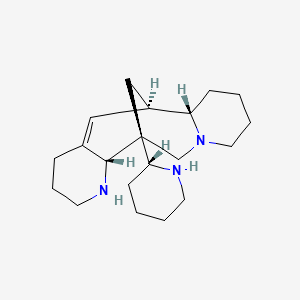
4-Nitrophenyl 2-formylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-formylbenzenesulfonate is an organic compound that features both nitro and formyl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-formylbenzenesulfonate typically involves the nitration of phenyl 2-formylbenzenesulfonate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl 2-formylbenzenesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 4-Aminophenyl 2-formylbenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Nitrophenyl 2-carboxybenzenesulfonate.
Applications De Recherche Scientifique
4-Nitrophenyl 2-formylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in enzyme assays where the release of 4-nitrophenol can be monitored spectrophotometrically.
Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-nitrophenyl 2-formylbenzenesulfonate exerts its effects depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl 2-carboxybenzenesulfonate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-Nitrophenyl 2-hydroxybenzenesulfonate: Contains a hydroxyl group instead of a formyl group.
4-Nitrophenyl 2-methylbenzenesulfonate: Features a methyl group in place of the formyl group.
Uniqueness: 4-Nitrophenyl 2-formylbenzenesulfonate is unique due to the presence of both nitro and formyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propriétés
Numéro CAS |
106939-93-9 |
|---|---|
Formule moléculaire |
C13H9NO6S |
Poids moléculaire |
307.28 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)21(18,19)20-12-7-5-11(6-8-12)14(16)17/h1-9H |
Clé InChI |
AUYOKPCZNUCPOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




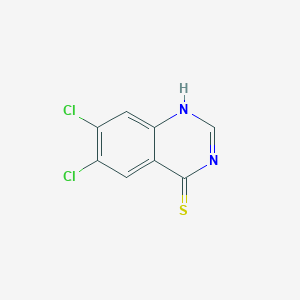
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)


